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Introduction
WD repeat-containing protein 5 (WDR5) is a highly conserved scaffold protein that plays a

central role in the regulation of gene expression and other critical cellular processes.[1][2] It is

characterized by a seven-bladed β-propeller structure containing seven WD40 repeats.[2]

WDR5 functions as a key interaction hub, facilitating the assembly and activity of multiple

protein complexes, primarily through two main interaction sites: the WDR5-interacting (WIN)

site and the WDR5-binding motif (WBM) site.[1][3][4] Its involvement in a wide array of cellular

functions, including histone modification, signal transduction, and cell cycle progression, has

made it a significant target for therapeutic intervention, particularly in oncology.[1][5][6] This

guide provides a comprehensive overview of the known binding targets of WDR5, the

experimental methodologies used to identify these interactions, and the signaling pathways in

which WDR5 plays a pivotal role.

WDR5 Protein Binding Targets
WDR5 interacts with a diverse array of proteins to exert its biological functions. These

interactions are crucial for the assembly and enzymatic activity of several key chromatin-

modifying complexes. The primary binding partners of WDR5 can be categorized based on

their interaction site.
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WIN Site Interactors
The WIN site is a well-characterized arginine-binding pocket on the surface of WDR5.[5][6] It

recognizes a conserved arginine-containing sequence motif, known as the WIN motif, present

in its binding partners. Inhibition of this site is a major focus of drug development efforts.[5][7]

WBM Site Interactors
The WBM site is another critical peptide-binding cleft on the opposite face of the WDR5 protein.

[3][6] This site recognizes a distinct motif, enabling interaction with a different set of proteins.

Table 1: Key Binding Partners of WDR5
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Binding Partner Interaction Site
Function of
Interaction

Quantitative Data
(Binding Affinity)

Mixed-Lineage

Leukemia (MLL)

family proteins (MLL1,

MLL2, MLL3, MLL4)

WIN Site

Core component of

the MLL/SET1 histone

methyltransferase

(HMT) complexes,

essential for H3K4

methylation and gene

activation.[1][8]

WDR5-0103 (inhibitor)

binds to the WIN site

with a Kd of 450 nM

(ITC).[6]

SETD1A/B WIN Site

Component of SET1

HMT complexes,

contributing to H3K4

methylation.

High-affinity

interactions with slow

association and

dissociation kinetics.

[9]

MYC (c-MYC, N-

MYC)
WBM Site

Required for the

recruitment of MYC to

a majority of its target

genes on chromatin,

promoting

tumorigenesis.[6][10]

[11]

-

Retinoblastoma-

binding protein 5

(RbBP5)

WBM Site

A core component of

the MLL/SET1

complexes, interacting

with WDR5 to stabilize

the complex.[4]

-

KANSL1 WIN Site

Subunit of the NSL

complex, involved in

histone acetylation.[1]

-

KANSL2 WBM Site

Subunit of the NSL

complex, involved in

histone acetylation.[1]

-

Histone H3 WIN Site Binds to the

unmodified and

-
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symmetrically

dimethylated arginine

2 of histone H3

(H3R2me2s), acting

as an epigenetic

reader.[8][12]

3-phosphoinositide-

dependent protein

kinase 1 (PDPK1)

WIN Site

A master kinase that

engages WDR5 to

modulate the

transcription of genes

expressed in the G2

phase of the cell

cycle.[13]

High-affinity WIN site

binder.[13][14]

VISA (Virus-induced

signaling adapter)
Not specified

WDR5 is recruited to

VISA upon viral

infection and is

essential for the

assembly of the VISA-

associated signaling

complex, leading to

IRF3 and NF-κB

activation.[15]

-

Experimental Protocols for Identifying WDR5
Binding Targets
Several key experimental techniques have been employed to identify and characterize the

interactome of WDR5.

Co-Immunoprecipitation (Co-IP) followed by Mass
Spectrometry
This is a widely used method to identify protein-protein interactions in their native cellular

context.
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Objective: To isolate WDR5 and its interacting partners from cell lysates.

Methodology:

Cell Lysis: Cells expressing endogenous or tagged WDR5 are lysed using a non-

denaturing lysis buffer to preserve protein complexes.

Immunoprecipitation: An antibody specific to WDR5 (or the tag) is added to the cell lysate

and incubated to form an antibody-protein complex.

Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-

protein complexes.

Washing: The beads are washed multiple times to remove non-specific binding proteins.

Elution: The bound proteins are eluted from the beads.

Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by

mass spectrometry. Co-immunoprecipitation studies were instrumental in identifying the

interaction between MYC and WDR5.[3]

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)
ChIP-Seq is used to identify the genomic regions where WDR5 is bound, providing insights into

its role in gene regulation.

Objective: To determine the genome-wide binding sites of WDR5.

Methodology:

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or

enzymatic digestion.

Immunoprecipitation: An antibody against WDR5 is used to immunoprecipitate the WDR5-

DNA complexes.
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Cross-link Reversal: The cross-links are reversed, and the DNA is purified.

Sequencing: The purified DNA fragments are sequenced using next-generation

sequencing.

Data Analysis: The sequencing reads are mapped to the genome to identify WDR5 binding

sites. This method has been used to show that MYC requires WDR5 to effectively

recognize its target genes on chromatin.[3]

Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the

quantitative analysis of protein-protein interactions.

Objective: To quantify changes in the WDR5 interactome in response to perturbations, such

as treatment with a WIN site inhibitor.

Methodology:

Cell Labeling: Two populations of cells are cultured in media containing either "light"

(normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

Treatment: One cell population is treated with the experimental condition (e.g., WIN site

inhibitor), while the other serves as a control.

Cell Lysis and Protein Mixing: The two cell populations are lysed, and the protein lysates

are mixed in a 1:1 ratio.

Affinity Purification: WDR5 and its interacting proteins are purified from the mixed lysate.

Mass Spectrometry: The purified proteins are analyzed by mass spectrometry. The ratio of

heavy to light peptides for each identified protein indicates the change in its interaction

with WDR5 upon treatment. This technique was used to identify WIN site-sensitive WDR5

binders.[13][16]

Signaling Pathways and Experimental Workflows
WDR5 in Virus-Triggered Signaling
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Upon viral infection, WDR5 is recruited to the mitochondrial outer membrane protein VISA. This

recruitment is essential for the assembly of a signaling complex that activates the transcription

factors IRF3 and NF-κB, leading to the induction of type I interferons.[15]

Viral RNA RIG-I

VISA

TBK1

NF-κBWDR5

IRF3

Type I IFN Induction

Click to download full resolution via product page

Caption: WDR5-mediated virus-induced signaling pathway.

Experimental Workflow for Identifying WIN Site-
Sensitive WDR5 Interactors
This workflow illustrates the use of quantitative proteomics to identify proteins whose

interaction with WDR5 is affected by small molecule inhibitors targeting the WIN site.
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Caption: Workflow for identifying WIN site-sensitive interactors.
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Logical Relationship of WDR5 in MLL/SET1 and MYC
Complexes
WDR5 acts as a scaffold, bringing together different proteins to form functional complexes that

regulate gene expression.

MLL/SET1 Complex MYC Complex

WDR5

MLL1-4

 WIN Site

RbBP5

 WBM Site

MYC

 WBM Site

H3K4 Methylation

ASH2L DPY30

MAX Gene Transcription
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Caption: WDR5 as a scaffold in key regulatory complexes.

Conclusion
WDR5 is a critical node in the protein-protein interaction networks that govern chromatin

modification and gene transcription. Its ability to interact with a multitude of partners through its

distinct WIN and WBM sites underscores its importance in cellular homeostasis and disease.

The continued exploration of the WDR5 interactome, facilitated by advanced proteomic and

genomic techniques, will undoubtedly uncover new biological roles and provide further

opportunities for the development of targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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